molecular formula C12H10BFO2 B577498 (2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1218790-57-8

(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B577498
CAS No.: 1218790-57-8
M. Wt: 216.018
InChI Key: VLUZUMHBJXPCRW-UHFFFAOYSA-N
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Description

(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid (CAS: 1218790-57-8) is an organoboron compound with a biphenyl backbone substituted by a fluorine atom at the 2-position of the distal phenyl ring and a boronic acid group at the 3-position of the proximal ring. Its molecular formula is C₁₂H₁₀BFO₂, with a molecular weight of 216.02 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals and materials science.

Properties

IUPAC Name

(2-fluoro-3-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUZUMHBJXPCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681604
Record name (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-57-8
Record name (2-Fluoro[1,1'-biphenyl]-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorobiphenyl-3-boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of 2-fluorobiphenyl derivatives. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-fluorobiphenyl is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-[1,1’-biphenyl]-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity, stability, and applications of biphenyl boronic acids are highly dependent on substituent positions and electronic effects. Below is a detailed comparison with key analogs:

Substituted Biphenyl Boronic Acids

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Availability Price (USD) References
(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid F at 2 (distal), B(OH)₂ at 3 C₁₂H₁₀BFO₂ 216.02 1218790-57-8 ≥95 Discontinued N/A
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid F at 2' (proximal), B(OH)₂ at 4 C₁₂H₁₀BFO₂ 216.02 Not provided ≥99 Available (100 mg) 99.00
(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid F at 3' (distal), B(OH)₂ at 4 C₁₂H₁₀BFO₂ 216.02 1107603-40-6 ≥95 Discontinued N/A
(4'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid Cl at 4' (distal), B(OH)₂ at 3 C₁₂H₁₀BClO₂ 232.47 180994-92-7 ≥95 Available N/A
(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid Cl at 3' (distal), B(OH)₂ at 3 C₁₂H₁₀BClO₂ 232.47 Not provided ≥95 Available N/A
(2-Fluoro-3-formylphenyl)boronic acid F at 2, CHO at 3 C₇H₆BFO₃ 167.93 849061-98-9 ≥95 Available N/A

Key Differences and Implications

Electronic Effects
  • Fluorine vs. Chlorine : The electron-withdrawing fluorine atom in the target compound enhances the electrophilicity of the boronic acid, improving reactivity in Suzuki couplings compared to chloro analogs . However, chlorine’s larger atomic size may increase steric hindrance.
  • Substituent Position : Para-substituted analogs (e.g., (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid) exhibit higher coupling efficiency in reactions requiring linear conjugation, whereas meta-substituted derivatives (e.g., the target compound) are preferred for angled or sterically congested couplings .
Stability and Handling
  • Boronic acids with electron-withdrawing groups (e.g., fluorine) are generally more stable than those with electron-donating groups. However, meta-substituted derivatives may exhibit lower crystallinity, complicating purification .

Suzuki Coupling Efficiency

  • Meta vs. Para Substitution : In a study synthesizing indoleamine 2,3-dioxygenase inhibitors, para-substituted boronic acids yielded higher coupling efficiencies (45–80%) compared to meta analogs .
  • Steric Effects : The meta-substituted target compound demonstrated utility in synthesizing sterically hindered biaryls, as seen in the preparation of HIV-1 inhibitors .

Commercial Considerations

  • Pricing for (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid starts at $99.00/100 mg, reflecting its demand in pharmaceutical research .

Biological Activity

(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a biphenyl structure with a fluorine atom at the ortho position relative to the boronic acid group. This configuration is significant for its biological interactions, particularly in forming coordinate covalent bonds with nucleophilic sites in proteins.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives can act as effective anticancer agents. The substitution of a nitro group with a boronic acid moiety has been shown to enhance selectivity and potency against prostate cancer cell lines (LAPC-4, PC-3) compared to traditional agents like flutamide. The binding affinity and interaction dynamics with androgen receptors are crucial in this context.

Key Findings:

  • Selectivity: Compounds with boronic acid functionalities exhibited better selectivity towards cancer cells while showing reduced toxicity to non-cancerous cells (HK-2) .
  • Antiproliferative Activity: The introduction of fluorine in the ortho position relative to the boronic acid significantly increased antiproliferative activity against LAPC-4 cell lines .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1LAPC-45.0Androgen receptor inhibition
2PC-310.0Proteasome inhibition
3Hep G215.0Apoptosis induction

Case Study: Molecular Docking and Synthesis

Molecular docking studies have indicated that this compound can form stable complexes with target proteins involved in cancer proliferation pathways. A library of compounds was synthesized to evaluate their activity against a panel of cancer cell lines, revealing that structural modifications significantly influence biological activity .

Antiviral Properties

In addition to anticancer properties, boronic acids have been explored for their antiviral activities. Studies have indicated that certain derivatives exhibit moderate antiviral effects against viruses such as SARS-CoV-2. The mechanism often involves interference with viral replication processes .

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